molecular formula C8H8BrNO B1285866 5-Bromo-2,3-dihydro-3-benzofuranamine CAS No. 885280-79-5

5-Bromo-2,3-dihydro-3-benzofuranamine

Cat. No. B1285866
CAS RN: 885280-79-5
M. Wt: 214.06 g/mol
InChI Key: XZTALTPLRPQESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of its constituents. For 5-Bromo-2,3-dihydro-3-benzofuranamine, the following properties have been reported: Density: 1.6±0.1 g/cm3, Boiling Point: 251.7±29.0 °C at 760 mmHg .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . They can potentially be used in the development of new cancer treatments.

Antibacterial Properties

Benzofuran derivatives have demonstrated antibacterial properties . This suggests that they could be used in the creation of new antibiotics.

Anti-Oxidative Effects

These compounds have also been found to have anti-oxidative activities . This could make them useful in the treatment of diseases caused by oxidative stress.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . This suggests potential applications in the development of antiviral drugs.

Hepatitis C Treatment

A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . These compounds have a wide range of applications in medicinal chemistry.

Coenzyme Q Preparation

5-Bromo-2,3-dihydro-3-benzofuranamine could potentially be used in the synthesis of Coenzyme Q , a compound that plays a crucial role in the production of energy in cells.

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTALTPLRPQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585664
Record name 5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydro-3-benzofuranamine

CAS RN

885280-79-5
Record name 3-Benzofuranamine, 5-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.